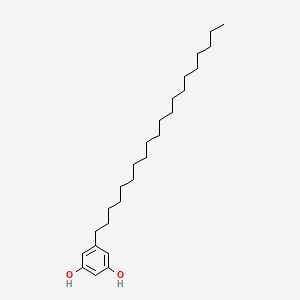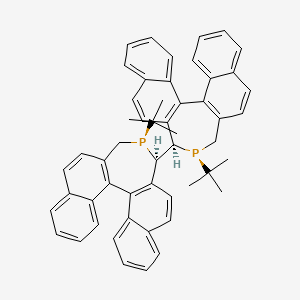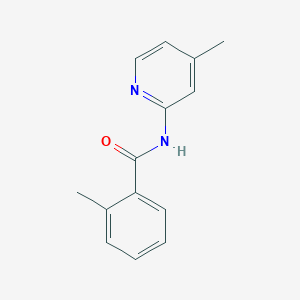
5-Icosylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Icosylbenzene-1,3-diol: is an organic compound with the molecular formula C26H46O2 . . This compound belongs to the family of phenolic compounds, specifically dihydroxybenzenes, which are characterized by the presence of two hydroxyl groups attached to a benzene ring . The compound is amphiphilic in nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Icosylbenzene-1,3-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This can be done using osmium tetroxide to obtain 1,2-diols (vic-diols) . Another method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Icosylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other carbonyl compounds.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Icosylbenzene-1,3-diol is used in the synthesis of various organic compounds and as a building block in organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound in developing new pharmaceuticals due to its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 5-Icosylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, potentially affecting cell membranes and other biological structures . The specific molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 5-Icosylbenzene-1,3-diol is unique due to its long icosyl (20-carbon) chain, which imparts distinct amphiphilic properties compared to other dihydroxybenzenes . This long chain enhances its ability to interact with both hydrophilic and hydrophobic environments, making it useful in various applications .
Properties
CAS No. |
64645-61-0 |
|---|---|
Molecular Formula |
C26H46O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
5-icosylbenzene-1,3-diol |
InChI |
InChI=1S/C26H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23-26(28)22-24/h21-23,27-28H,2-20H2,1H3 |
InChI Key |
JCDQIGVVGKBORW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)




![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
